molecular formula C9H8BrNO B2935207 4-Bromo-5-methylindolin-2-one CAS No. 1935366-54-3

4-Bromo-5-methylindolin-2-one

Cat. No. B2935207
CAS RN: 1935366-54-3
M. Wt: 226.073
InChI Key: BVZQFQZCSVIIJE-UHFFFAOYSA-N
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Description

4-Bromo-5-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO . It has a molecular weight of 226.07 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methylindolin-2-one consists of a bromine atom (Br), a methyl group (CH3), and an indolin-2-one group . Indolin-2-one is a type of indole, a heterocyclic compound that is aromatic in nature .


Chemical Reactions Analysis

Indole structures, like 4-Bromo-5-methylindolin-2-one, are known to participate readily in chemical reactions due to their aromatic nature . They can undergo various types of reactions, including electrophilic substitution .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 4-Bromo-5-methylindolin-2-one, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents .

Anti-inflammatory Activity

The indole structure is a common feature in many synthetic drug molecules due to its anti-inflammatory capabilities. Researchers have synthesized a variety of indole derivatives to screen for pharmacological activities, including anti-inflammatory effects. This makes 4-Bromo-5-methylindolin-2-one a potential scaffold for developing new anti-inflammatory medications .

Anticancer Activity

Indole derivatives have been explored for their anticancer potential. Novel oxoindolin-2-one derivatives, which include the 4-Bromo-5-methylindolin-2-one structure, have shown strong cytotoxicity against various human cancer cell lines. These compounds are promising for further development as anticancer agents, with some exhibiting more potency than established drugs like adriamycin .

Antimicrobial Activity

The antimicrobial activity of indole derivatives is another area of interest. The indole nucleus is present in many natural compounds and has been incorporated into medicinal compounds to leverage its broad-spectrum biological activities. This suggests that 4-Bromo-5-methylindolin-2-one could be used to develop new antimicrobial agents .

Neuroprotective Applications

Indole derivatives have been designed as acetylcholine esterase (AChE) inhibitors, which are clinically used to treat neurodegenerative diseases like Alzheimer’s disease. By inhibiting AChE, these compounds can potentially manage symptoms related to cognitive impairments. The structural feature of 4-Bromo-5-methylindolin-2-one makes it a candidate for such neuroprotective applications .

Antioxidant Properties

Research has indicated that indole derivatives can exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress. While most compounds show only weak scavenging activity, the potential of 4-Bromo-5-methylindolin-2-one in this field could lead to the development of novel antioxidants .

Safety and Hazards

The safety information for 4-Bromo-5-methylindolin-2-one indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-5-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZQFQZCSVIIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1935366-54-3
Record name 4-bromo-5-methyl-2,3-dihydro-1H-indol-2-one
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